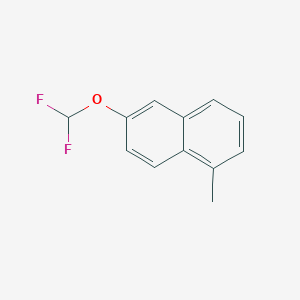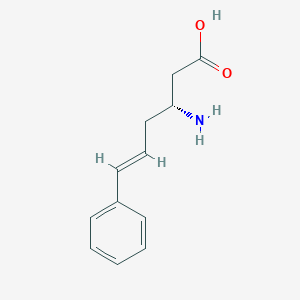
4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Chloro-6,6,8-triméthyl-5,6-dihydroquinazoline est un composé chimique de formule moléculaire C11H13ClN2 et d’une masse molaire de 208,69 g/mol Elle est caractérisée par sa structure unique, qui comprend un noyau quinazolinique avec des substituants chloro et méthyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-Chloro-6,6,8-triméthyl-5,6-dihydroquinazoline implique généralement la réaction de matières premières appropriées dans des conditions spécifiques. Une méthode courante implique la cyclisation d’un composé précurseur contenant les groupes fonctionnels nécessaires. Les conditions de réaction comprennent souvent l’utilisation d’un solvant approprié, le contrôle de la température et la présence de catalyseurs pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Dans un contexte industriel, la production de la 4-Chloro-6,6,8-triméthyl-5,6-dihydroquinazoline peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit souhaité avec un minimum d’impuretés.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Chloro-6,6,8-triméthyl-5,6-dihydroquinazoline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits d’oxydation, selon les réactifs et les conditions utilisés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits du composé.
Substitution : Le groupe chloro dans le composé peut être substitué par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinazoline avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que les réactions de substitution peuvent produire une variété de quinazolines substituées.
4. Applications de la recherche scientifique
La 4-Chloro-6,6,8-triméthyl-5,6-dihydroquinazoline a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique ou comme ligand dans des études de liaison.
Industrie : Utilisée dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
Applications De Recherche Scientifique
4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la 4-Chloro-6,6,8-triméthyl-5,6-dihydroquinazoline implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines, conduisant à la modulation de leur activité. Les voies impliquées peuvent varier en fonction de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Chloroquinazoline : Un analogue plus simple présentant des caractéristiques structurelles similaires mais dépourvu des groupes méthyle supplémentaires.
6,6,8-Triméthylquinazoline : Structure similaire mais sans le substituant chloro.
5,6-Dihydroquinazoline : La structure de base sans les substituants chloro et méthyle.
Unicité
La 4-Chloro-6,6,8-triméthyl-5,6-dihydroquinazoline est unique en raison de la présence à la fois de chloro et de plusieurs groupes méthyle, ce qui peut influencer sa réactivité chimique et son activité biologique. Ces substituants peuvent affecter la solubilité, la stabilité et l’interaction du composé avec les cibles moléculaires, le différenciant de ses analogues.
Propriétés
Formule moléculaire |
C11H13ClN2 |
|---|---|
Poids moléculaire |
208.69 g/mol |
Nom IUPAC |
4-chloro-6,6,8-trimethyl-5H-quinazoline |
InChI |
InChI=1S/C11H13ClN2/c1-7-4-11(2,3)5-8-9(7)13-6-14-10(8)12/h4,6H,5H2,1-3H3 |
Clé InChI |
WQBCOMACGLAYEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC2=C1N=CN=C2Cl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


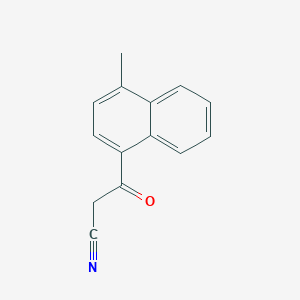
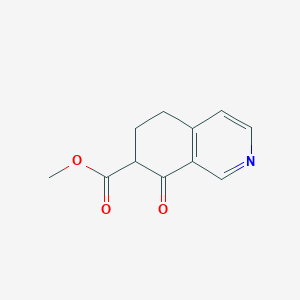


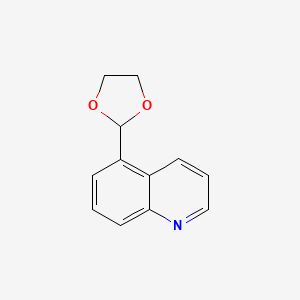
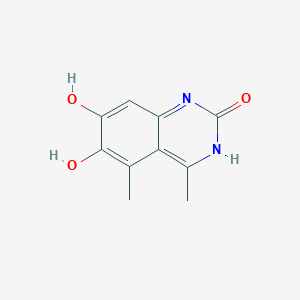
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)

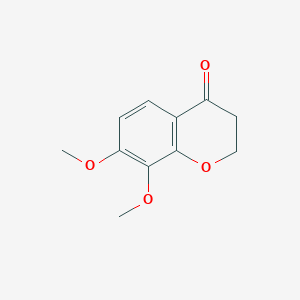

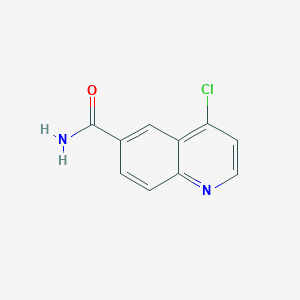
![Thiazolo[5,4-f]isoquinolin-2(3H)-one](/img/structure/B11896750.png)
